8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Overview
Description
8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery and development, particularly in the treatment of various diseases .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
The direct functionalization of imidazo[1,2-a]pyridines, a class of compounds to which it belongs, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
Imidazo[1,2-a]pyridines have been used in the preparation of important drugs and promising drug candidates .
Result of Action
Imidazo[1,2-a]pyridines have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been developed with an emphasis on environmentally benign synthetic strategies .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary depending on the specific structure of the imidazo[1,2-a]pyridine derivative .
Cellular Effects
Imidazo[1,2-a]pyridines have been reported to exhibit diverse bioactivity, including antiviral, antibacterial, anticancer, and antifungal properties . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of imidazo[1,2-a]pyridines can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of imidazo[1,2-a]pyridines can vary with different dosages, and they may exhibit threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
Imidazo[1,2-a]pyridines can interact with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
Imidazo[1,2-a]pyridines can interact with various transporters or binding proteins, which may affect their localization or accumulation .
Subcellular Localization
Imidazo[1,2-a]pyridines may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with appropriate aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often using metal catalysts.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions and condensation reactions due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution: This involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Scientific Research Applications
8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of applications in medicinal chemistry.
8-Chloro-2-(4-bromophenyl)imidazo[1,2-a]pyridine: A similar compound with a bromine atom instead of a fluorine atom, which may exhibit different chemical and biological properties.
8-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine: A similar compound with a methyl group instead of a fluorine atom, which may also exhibit different properties.
Uniqueness
8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
IUPAC Name |
8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2/c14-11-2-1-7-17-8-12(16-13(11)17)9-3-5-10(15)6-4-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCCRJVQXFSFNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591855 | |
Record name | 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481049-31-4 | |
Record name | 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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